![molecular formula C11H14N2O2 B7541982 N-(4-methylpyridin-2-yl)oxolane-2-carboxamide](/img/structure/B7541982.png)
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an oxolane ring attached to the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)oxolane-2-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with oxolane-2-carboxylic acid. The reaction is facilitated by the use of coupling reagents such as titanium tetrachloride (TiCl₄) and pyridine, which acts as both a solvent and a base . The reaction is carried out at elevated temperatures (85-90°C) for a duration of approximately 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)oxolane-2-carboxamide involves its interaction with bacterial enzymes. Molecular docking studies have shown that the compound binds to the active site of β-lactamase enzymes, inhibiting their activity and thereby preventing the degradation of β-lactam antibiotics . This interaction is crucial for its antibacterial efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of an oxolane ring.
N-(4-methylpyridin-2-yl)pyrazine-2-carboxamide: Contains a pyrazine ring instead of an oxolane ring.
Uniqueness
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. The oxolane ring can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHCZIDNDJIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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